molecular formula C18H30O2 B238966 6,9,12-Octadecatrienoic acid CAS No. 1686-12-0

6,9,12-Octadecatrienoic acid

Cat. No. B238966
CAS RN: 1686-12-0
M. Wt: 278.4 g/mol
InChI Key: VZCCETWTMQHEPK-YHTMAJSVSA-N
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Description

6,9,12-Octadecatrienoic acid, commonly known as alpha-linolenic acid (ALA), is a polyunsaturated fatty acid that belongs to the omega-3 family. It is an essential fatty acid that cannot be synthesized by the human body and must be obtained through the diet. ALA is found in various plant sources, including flaxseed, chia seeds, hemp seeds, walnuts, and soybeans. In recent years, ALA has gained significant attention due to its potential health benefits, including its ability to reduce inflammation, improve heart health, and support brain function.

Scientific Research Applications

Pheromone and Attractant Synthesis

6,9,12-Octadecatrienoic acid is utilized in synthesizing pheromone and attractant components for lepidopterous insect pests. Efficient chemical syntheses of these components have been reported using this acid (Wang & Zhang, 2007).

Bioactive Properties and Metabolism

This compound exhibits cardiovascular-protective, anti-cancer, neuro-protective, anti-inflammatory, and antioxidant properties. It's converted into eicosa-pentaenoic acid (EPA) and docosa-hexaenoic acid (DHA) in the human system, influencing the risk of ischemic heart disease and blood clots (Parvathi et al., 2022).

Biosynthesis Studies

Gamma-linolenic acid, a variant of 6,9,12-octadecatrienoic acid, is biosynthesized through a series of dehydrogenation reactions catalyzed by fatty acid desaturases. Studies on the cryptoregiochemistry of these reactions provide insights into the biosynthesis process (Fauconnot & Buist, 2001).

Fungal Desaturation Characteristics

Research on fungi like Trichoderma sp. explores how they introduce double bonds in fatty acids, including 6,9,12-octadecatrienoic acid, demonstrating the complexity of fungal lipid metabolism (Shirasaka et al., 2005).

Synthetic Chemistry

The synthesis of 3-oxalinolenic acid from 6,9,12-octadecatrienoic acid showcases the ability to create beta-oxidation-resistant oxylipins, which might have enhanced biological activity due to resistance to metabolic degradation (Hamberg et al., 2006).

Metabolism Studies

Synthetic approaches like the creation of radiolabeled analogs of octadeca-6,10,12-trienoic acid help in studying the metabolic fate of conjugated linoleic acid isomers, crucial for understanding its role in biological systems (Loreau et al., 2003).

Aromatase Inhibition

Compounds derived from 6,9,12-octadecatrienoic acid, isolated from various plants, have demonstrated strong aromatase inhibitory activity, highlighting its potential in medicinal chemistry (Yang et al., 2009).

Corrosion Inhibition

Fatty acids including 6,9,12-octadecatrienoic acid have shown potential in corrosion inhibition of metals, a novel application in materials science (Khanra et al., 2018).

Fungal Production of Polyunsaturated Fatty Acids

Microbial production of polyunsaturated fatty acids, including variants of 6,9,12-octadecatrienoic acid, has been extensively researched for potential applications in nutrition and pharmaceuticals (Arjuna, 2014).

Biofuel Properties

Studying the fuel properties of methyl esters containing 6,9,12-octadecatrienoic acid provides insights into the potential of these fatty acids in biofuel applications (Knothe, 2013).

properties

CAS RN

1686-12-0

Product Name

6,9,12-Octadecatrienoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(6E,9E,12E)-octadeca-6,9,12-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/b7-6+,10-9+,13-12+

InChI Key

VZCCETWTMQHEPK-YHTMAJSVSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)O

SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)O

synonyms

LINOLENATE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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